5-methoxy EPT (hydrochloride)
Description
Contextualization within Indoleamine Alkaloid Research
5-methoxy-N-ethyl-N-propyltryptamine, commonly known as 5-methoxy EPT, is a synthetic compound belonging to the tryptamine (B22526) class. wikipedia.org Tryptamines are a large family of indoleamine alkaloids, characterized by an indole (B1671886) ring structure linked to an amino group by an ethyl side chain. wikipedia.org This fundamental structure is shared by neurobiologically crucial endogenous compounds such as the neurotransmitter serotonin (B10506) (5-hydroxytryptamine) and the hormone melatonin. wikipedia.org
The study of indoleamine alkaloids is a significant field in biochemistry and pharmacology. Naturally occurring tryptamines are found in a wide variety of plants, fungi, and animals, where they serve diverse biological functions. wikipedia.org In scientific research, both natural and synthetic tryptamines are investigated to understand their interactions with biological systems, particularly the central nervous system. 5-methoxy EPT, as a substituted tryptamine, is part of a broad area of research that explores how modifications to the basic tryptamine structure influence its chemical and pharmacological properties. evitachem.com
Academic Significance of Investigating 5-methoxy EPT Derivatives
The investigation of 5-methoxy EPT and its derivatives holds considerable academic significance, primarily in the fields of forensic science, toxicology, and pharmacology. As new psychoactive substances (NPS) continually emerge on the illicit market, the synthesis and characterization of compounds like 5-methoxy EPT are crucial for the creation of analytical reference materials. ncats.iocaymanchem.com These reference standards are essential for forensic laboratories to accurately identify unknown substances seized from the market or detected in biological samples. nih.gov For instance, 5-methoxy EPT was identified in products purchased on the illegal drug market in Japan, highlighting the need for its characterization. ncats.iocaymanchem.com
Furthermore, studying the structure-activity relationships (SAR) of 5-methoxy EPT derivatives provides valuable insights into how different chemical substitutions affect their interaction with serotonin receptors, such as the 5-HT1A and 5-HT2A subtypes. nih.govnih.gov This line of research is pivotal for the development of novel therapeutic agents for a range of neuropsychiatric disorders, including depression and anxiety. nih.govmdpi.com By understanding the molecular pharmacology of these compounds, researchers aim to design selective ligands that can elicit desired therapeutic effects. Recent studies have focused on creating 5-HT1A-selective tryptamines that may offer anxiolytic and antidepressant benefits. nih.gov
Research into the metabolism of 5-methoxy EPT and related compounds is also a key area of academic interest. Identifying the major metabolites helps in developing reliable methods for detecting the intake of these substances in forensic and clinical settings. researchgate.net
Overview of Current Research Trajectories in Substituted Tryptamines
Current research on substituted tryptamines is following several key trajectories. A significant area of focus is the exploration of their therapeutic potential. Psychedelic tryptamines like psilocybin and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) are being investigated in clinical trials for the treatment of depression, anxiety, and substance use disorders. nih.gov This has spurred research into designing novel tryptamine derivatives with improved therapeutic profiles.
A major goal in this research is to uncouple the potential therapeutic benefits of these compounds from their psychoactive effects. This involves detailed investigation of their structural pharmacology to create derivatives that selectively target specific serotonin receptors (e.g., 5-HT1A) while having minimal activity at others (e.g., 5-HT2A), which are thought to mediate hallucinogenic effects. nih.gov
Another important research trajectory is the comprehensive characterization of the pharmacological and toxicological profiles of newly emerging synthetic tryptamines. nih.gov This includes in vitro studies to determine their receptor binding affinities and functional activities, as well as in vivo studies in animal models to understand their behavioral effects. wikipedia.orgacs.org The synthesis and analysis of these compounds are also critical for keeping analytical methods current in forensic science. nih.govshulginresearch.net
Additionally, researchers are investigating the metabolic pathways of substituted tryptamines to identify unique biomarkers of consumption, which is essential for forensic analysis. researchgate.netresearchgate.net The permeation of these molecules across biological membranes is another area of study to better understand their bioavailability and pharmacokinetics. acs.org
Detailed Research Findings
The physiological and toxicological properties of 5-methoxy EPT are not yet fully understood. caymanchem.com However, research on closely related compounds provides a basis for understanding its potential characteristics.
Chemical Properties of 5-methoxy EPT (hydrochloride)
| Property | Value | Source |
| Formal Name | N-ethyl-5-methoxy-N-propyl-1H-indole-3-ethanamine, monohydrochloride | caymanchem.com |
| CAS Number | 2749303-04-4 | caymanchem.com |
| Molecular Formula | C₁₆H₂₄N₂O • HCl | caymanchem.com |
| Formula Weight | 296.8 g/mol | caymanchem.com |
| Purity | ≥98% | caymanchem.com |
| Formulation | A neat solid | caymanchem.com |
Pharmacological Data of Related Tryptamines
The following table summarizes the pharmacological data for tryptamines structurally related to 5-methoxy EPT, illustrating the effects of different substitutions on serotonin receptor affinity.
| Compound | 5-HT₁A Affinity (Ki, nM) | 5-HT₂A Affinity (Ki, nM) | 5-HT₂C Affinity (Ki, nM) | Source |
| 5-MeO-DMT | 4.0 | 7.1-655 | - | wikipedia.org |
| 5-MeO-MET | Potent ligand | Potent agonist | - | wikipedia.org |
| 5-MeO-DIPT | - | - | - | researchgate.net |
| EPT | - | Partial agonist | - | researchgate.net |
Properties
Molecular Formula |
C16H24N2O · HCl |
|---|---|
Molecular Weight |
296.8 |
InChI |
InChI=1S/C16H24N2O.ClH/c1-4-9-18(5-2)10-8-13-12-17-16-7-6-14(19-3)11-15(13)16;/h6-7,11-12,17H,4-5,8-10H2,1-3H3;1H |
InChI Key |
IJDVKJFHRZCADY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(NC=C2CCN(CC)CCC)C2=C1.Cl |
Synonyms |
5-MeO EPT; 5-methoxy-N-ethyl-N-Propyltryptamine |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 5 Methoxy Ept
Established Reaction Pathways for 5-methoxy EPT Synthesis
The synthesis of N,N-dialkylated tryptamines, including 5-methoxy EPT, often follows established routes that begin with an appropriately substituted indole (B1671886). A common and versatile method is the Speeter and Anthony synthesis, which involves the reaction of an indole with oxalyl chloride, followed by amination and subsequent reduction.
A specific adaptation of this pathway for a compound structurally similar to 5-methoxy EPT, such as a 5-methoxy-2-methyl-N,N-dialkyltryptamine, provides a clear blueprint. researchgate.net The synthesis commences with a 5-methoxy-substituted indole, which is acylated at the 3-position using oxalyl chloride to yield an indol-3-ylglyoxalyl chloride intermediate. This highly reactive intermediate is then treated with the desired secondary amine—in the case of 5-methoxy EPT, N-ethyl-N-propylamine—to form a glyoxalylamide. The final step involves the reduction of the amide and the adjacent ketone functionalities, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH₄), to afford the target tryptamine (B22526).
General Reaction Scheme:
Acylation: 5-methoxyindole (B15748) + Oxalyl Chloride → 5-methoxy-indol-3-ylglyoxalyl chloride
Amination: 5-methoxy-indol-3-ylglyoxalyl chloride + N-ethyl-N-propylamine → 5-methoxy-indol-3-yl-N-ethyl-N-propylglyoxalylamide
Reduction: 5-methoxy-indol-3-yl-N-ethyl-N-propylglyoxalylamide + LiAlH₄ → 5-methoxy-N-ethyl-N-propyltryptamine
The final product is typically isolated as a free base, which is an oil, and can then be converted to its hydrochloride salt by treatment with hydrochloric acid to yield a more stable, crystalline solid.
Exploration of Novel Synthetic Approaches for 5-methoxy Tryptamines
While the Speeter and Anthony route is well-established, alternative and potentially more efficient or safer synthetic strategies are continually being explored for tryptamine synthesis. One such prominent approach is reductive amination. wikipedia.orgmasterorganicchemistry.com
This method can be applied to the synthesis of 5-methoxy EPT by reacting 5-methoxy-indole-3-acetaldehyde with N-ethyl-N-propylamine in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced in situ to the final tertiary amine. A key advantage of this one-pot reaction is the use of milder and more selective reducing agents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are less hazardous than LiAlH₄. masterorganicchemistry.com
Reductive Amination Pathway:
Reactants: 5-methoxy-indole-3-acetaldehyde, N-ethyl-N-propylamine
Reducing Agent: Sodium cyanoborohydride or Sodium triacetoxyborohydride
Product: 5-methoxy-N-ethyl-N-propyltryptamine
Another novel approach involves the sequential alkylation of a primary tryptamine. Starting with 5-methoxytryptamine (B125070), the ethyl and propyl groups can be introduced in a stepwise manner. This would involve, for example, the reaction of 5-methoxytryptamine with an ethylating agent (e.g., ethyl iodide) to form N-ethyl-5-methoxytryptamine, followed by reaction with a propylating agent (e.g., propyl bromide). Careful control of reaction conditions is necessary to avoid over-alkylation and the formation of quaternary ammonium (B1175870) salts.
| Synthetic Approach | Key Intermediates | Primary Reagents | Advantages |
| Speeter and Anthony | Indol-3-ylglyoxalyl chloride, Glyoxalylamide | Oxalyl chloride, N-ethyl-N-propylamine, LiAlH₄ | Versatile and well-documented |
| Reductive Amination | Iminium ion | 5-methoxy-indole-3-acetaldehyde, N-ethyl-N-propylamine, NaBH₃CN | Milder reaction conditions, one-pot synthesis |
| Sequential Alkylation | N-monoalkylated tryptamine | 5-methoxytryptamine, Ethyl halide, Propyl halide | Stepwise introduction of different alkyl groups |
Precursor Compound Utilization in 5-methoxy EPT Derivatization
The synthesis of 5-methoxy EPT relies on the availability of key precursor compounds. The foundational precursor is typically 5-methoxyindole . This compound provides the core indole structure with the desired methoxy (B1213986) substitution at the 5-position.
For the Speeter and Anthony pathway, oxalyl chloride is a critical reagent for the introduction of the two-carbon side chain precursor at the 3-position of the indole ring. The subsequent amination step requires N-ethyl-N-propylamine , which introduces the specific N-alkyl substituents of the target molecule.
In the reductive amination approach, the key precursor is 5-methoxy-indole-3-acetaldehyde . This aldehyde can be synthesized from 5-methoxyindole through various methods, such as the Vilsmeier-Haack reaction followed by reduction.
The derivatization to achieve the final 5-methoxy EPT structure hinges on the successful coupling of the 5-methoxyindole core with the ethyl-propyl-aminoethyl side chain. The choice of synthetic route dictates which specific precursors are utilized to build this side chain and attach it to the indole nucleus.
| Precursor Compound | Role in Synthesis | Applicable Synthetic Pathway |
| 5-methoxyindole | Core indole structure | Speeter and Anthony, Reductive Amination (as a starting material for the aldehyde) |
| Oxalyl Chloride | Acylating agent to form the glyoxalyl intermediate | Speeter and Anthony |
| N-ethyl-N-propylamine | Source of the N-alkyl groups | Speeter and Anthony, Reductive Amination |
| 5-methoxy-indole-3-acetaldehyde | Aldehyde for imine formation | Reductive Amination |
| 5-methoxytryptamine | Primary amine for subsequent alkylation | Sequential Alkylation |
Analytical Verification of Synthetic Intermediates and Products for Research Purity
Ensuring the identity and purity of synthetic intermediates and the final 5-methoxy EPT product is paramount for its application in a research context. A combination of analytical techniques is employed for this purpose. nih.govshulginresearch.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the molecular structure of the synthesized compounds. nih.gov The chemical shifts, coupling constants, and integration of the proton signals, along with the number and types of carbon signals, provide a detailed map of the molecule, confirming the presence of the indole ring, the methoxy group, and the specific ethyl and propyl substituents on the nitrogen atom.
Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are used to determine the molecular weight of the compound and to study its fragmentation patterns. nih.gov This data confirms the elemental composition and can help in identifying impurities. For tryptamines, a characteristic fragmentation is the formation of an iminium ion, which is often the base peak in the mass spectrum. researchgate.net
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the final compound. By comparing the retention time of the synthesized product with that of a reference standard, and by analyzing the peak area, the purity can be quantified.
The hydrochloride salt of 5-methoxy EPT is a solid, and its melting point can also serve as an indicator of purity.
| Analytical Technique | Information Obtained | Relevance to 5-methoxy EPT |
| ¹H NMR | Proton environment, structural connectivity | Confirms the presence and arrangement of all hydrogen atoms. |
| ¹³C NMR | Carbon skeleton | Confirms the number and types of carbon atoms in the molecule. |
| GC-MS / LC-MS/MS | Molecular weight and fragmentation pattern | Confirms molecular formula and helps in structural elucidation and impurity identification. nih.gov |
| HPLC | Purity and quantification | Determines the percentage purity of the final product. |
| Melting Point | Purity of crystalline solid | A sharp melting point range indicates high purity of the hydrochloride salt. |
Pharmacological Characterization and Receptor Interactions of 5 Methoxy Ept
Serotonergic Receptor Binding Affinities and Selectivity Profiles
Specific quantitative data, such as binding affinities (Ki) and functional potencies (EC50), for 5-methoxy EPT at serotonin (B10506) (5-HT) receptors are not extensively documented in the available literature. Research on analogous compounds provides a framework for its expected interactions.
Modulation of Neurotransmitter Systems in In Vitro Models
In vitro studies offer preliminary insights into how 5-methoxy EPT may interact with and modulate key components of neurotransmitter systems beyond direct receptor binding.
Enzymatic Activity Modulation Relevant to NeurotransmissionWhile direct inhibition of key neurotransmitter-metabolizing enzymes like monoamine oxidase (MAO) by 5-methoxy EPT has not been reported, its own metabolism has been characterized. An in vitro study using pooled human liver microsomes identified the primary metabolic pathways for 5-methoxy EPT.fhnw.chThe findings indicate that the compound serves as a substrate for several metabolic enzymes, primarily leading to O-demethylation, hydroxylation, and N-dealkylation.fhnw.chThese metabolic routes are common for 5-methoxylated tryptamines.fhnw.chresearchgate.net
The major metabolic transformations identified for 5-methoxy EPT in vitro are summarized below.
| Metabolic Pathway | Description |
| O-demethylation | Removal of the methyl group from the 5-methoxy position, which would yield 5-hydroxy-N-ethyl-N-propyltryptamine (5-OH-EPT). fhnw.ch |
| Hydroxylation | Addition of a hydroxyl group to the molecule, likely on the indole (B1671886) ring or alkyl chains. fhnw.ch |
| N-dealkylation | Removal of the ethyl or propyl group from the terminal amine. fhnw.ch |
Table of Compounds Mentioned
| Abbreviation / Common Name | Full Chemical Name |
| 5-methoxy EPT | 5-methoxy-N-ethyl-N-propyltryptamine |
| 5-MeO-DPT | 5-methoxy-N,N-dipropyltryptamine |
| 5-OH-EPT | 5-hydroxy-N-ethyl-N-propyltryptamine |
| 5-HT | 5-hydroxytryptamine (Serotonin) |
| SERT | Serotonin Transporter |
| DAT | Dopamine (B1211576) Transporter |
| NET | Norepinephrine Transporter |
| MAO | Monoamine Oxidase |
In Vitro Research Models for Mechanistic Elucidation of 5 Methoxy Ept
Cellular Receptor Binding and Functional Assays
Specific receptor binding and functional assay data for 5-methoxy EPT (hydrochloride) are not extensively detailed in published scientific literature. However, the pharmacological profile can be inferred by examining structurally related 5-methoxy-N,N-dialkyltryptamines. These compounds typically exhibit high affinity for serotonin (B10506) (5-HT) receptors, which are considered the primary targets for psychedelic tryptamines. nih.govresearchgate.netfrontiersin.org
Research on a range of 5-methoxy-tryptamine derivatives demonstrates a consistent pattern of interaction with serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. nih.govub.edu Studies using radioligand binding methods have shown that many 5-methoxy-tryptamines display a selectivity for the 5-HT1A receptor over the 5-HT2A receptor. nih.govnih.gov For instance, compounds such as 5-MeO-DMT and 5-MeO-MET show high potency at the 5-HT1A receptor. nih.gov Functional assays, such as calcium mobilization studies, have confirmed that these compounds act as full agonists at the 5-HT2A receptor. nih.gov The affinity for these receptors is influenced by the alkyl substitutions on the terminal amino group. nih.gov While all tested tryptamines show some level of agonism at the 5-HT2A receptor, the activation of the 5-HT1A receptor may modulate these effects. wisc.edu
Table 1: Serotonin Receptor Binding Affinities of 5-methoxy EPT Analogs This table presents data for compounds structurally related to 5-methoxy EPT to provide insight into its potential receptor binding profile.
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | SERT (Ki, nM) | Reference |
|---|---|---|---|---|
| 5-MeO-DMT | 15.2 | 128 | 1900 | nih.gov |
| 5-MeO-MET | 10.4 | 168 | 1400 | nih.gov |
| 5-MeO-DET | 10.3 | 102 | 1100 | nih.gov |
| 5-MeO-DPT | 10.9 | 144 | 2300 | nih.gov |
| 5-MeO-MIPT | 75.1 | 278 | 2000 | nih.gov |
| 5-MeO-DALT | 40.9 | 69.8 | 499 | nih.govwisc.edu |
Neurotransmitter Uptake and Release Assays in Synaptosomal Preparations
The interaction of 5-methoxy EPT with neurotransmitter transporters is a key aspect of its mechanism of action. Assays using synaptosomal preparations or cells expressing specific transporters are employed to measure a compound's ability to inhibit neurotransmitter reuptake or to induce neurotransmitter release. nih.govmoleculardevices.com These assays often use a fluorescent substrate that mimics biogenic amines, allowing for the measurement of transporter activity. nih.govlabx.com
While direct studies on 5-methoxy EPT are limited, research on analogous compounds provides valuable insights. The parent compound, tryptamine (B22526), acts as a releasing agent for serotonin, norepinephrine, and dopamine (B1211576). wikipedia.org Many 5-methoxy-tryptamines have been shown to interact with the serotonin transporter (SERT), with their affinity being influenced by the size of the N-alkyl substituents. nih.govnih.gov For example, studies on a series of 5-MeO-tryptamines revealed low micromolar affinity at SERT. nih.gov Subsequent superfusion release assays confirmed that some of these compounds act as partial serotonin releasers. nih.gov Given its N-ethyl and N-propyl groups, it is plausible that 5-methoxy EPT also interacts with monoamine transporters, though its specific profile as an uptake inhibitor versus a releasing agent requires direct experimental confirmation.
Electrophysiological Characterization in Isolated Neuronal Cultures
Electrophysiological studies on isolated neuronal cultures help to characterize how a compound alters neuronal excitability, synaptic transmission, and network activity. While specific electrophysiological data for 5-methoxy EPT are not available, studies on the closely related and well-researched compound 5-MeO-DMT offer a potential model for its effects.
Early research indicated that 5-MeO-DMT suppresses the firing activity of dorsal raphe neurons, which are a primary source of serotonin in the brain. nih.gov More recent studies have explored its effects on neurogenesis and neuronal plasticity. In adult mice, 5-MeO-DMT has been shown to increase the proliferation and survival of newborn granule cells in the dentate gyrus of the hippocampus. researchgate.netnih.govsemanticscholar.org Electrophysiological analysis of these newborn neurons revealed altered properties, including shorter afterhyperpolarization (AHP) potentials and a higher action potential (AP) threshold compared to controls. researchgate.netnih.gov Furthermore, in cultured cortical neurons, 5-MeO-DMT has been observed to increase the complexity of dendritic arbors, suggesting a capacity to promote structural neural plasticity. nih.gov These findings indicate that 5-methoxy-tryptamines can directly modulate neuronal function and morphology.
Microsomal Stability Studies for Biotransformation Analysis
Microsomal stability assays are crucial in vitro tools used to predict the metabolic clearance of a compound. bienta.netevotec.com These assays utilize liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. evotec.com
A study specifically investigating the in vitro metabolism of 5-methoxy EPT using pooled human liver microsomes (pHLM) has identified its primary biotransformation pathways. nih.gov The major metabolic reactions were found to be O-demethylation of the methoxy (B1213986) group, hydroxylation on the indole (B1671886) ring, and N-dealkylation of the ethyl and propyl groups. nih.gov
This metabolic profile is consistent with that of other 5-methoxy-tryptamines. For example, the metabolism of 5-MeO-DMT is primarily mediated by monoamine oxidase A (MAO-A) for deamination and by the enzyme CYP2D6 for O-demethylation to its active metabolite, bufotenine. nih.gov Similarly, studies on 5-MeO-DIPT and 5-MeO-MiPT in human liver microsomes have identified O-demethylation and N-dealkylation as major pathways. nih.govnih.gov The consistency across these related compounds highlights common routes of biotransformation for this class of tryptamines.
Table 2: In Vitro Metabolites of 5-methoxy EPT in Human Liver Microsomes
| Metabolic Pathway | Resulting Metabolite Structure | Reference |
|---|---|---|
| O-demethylation | 5-hydroxy-N-ethyl-N-propyltryptamine (5-OH-EPT) | nih.gov |
| Hydroxylation | Hydroxy-5-methoxy-N-ethyl-N-propyltryptamine | nih.gov |
| N-dealkylation (de-ethylation) | 5-methoxy-N-propyltryptamine | nih.gov |
| N-dealkylation (de-propylation) | 5-methoxy-N-ethyltryptamine | nih.gov |
Preclinical in Vivo Research on 5 Methoxy Ept and Analogues
Animal Models for Behavioral Phenotyping Related to Tryptamine (B22526) Pharmacology
Animal models are crucial for understanding the behavioral effects of tryptamines. These models help to characterize the psychoactive potential and receptor mechanisms of new compounds. biomolther.orgnih.gov Key behavioral paradigms include assessing specific rodent responses and drug discrimination studies. nih.govnih.gov
The head-twitch response (HTR) in rodents is a rapid, side-to-side head movement considered a reliable behavioral proxy for hallucinogenic potential in humans. biomolther.orgnih.gov This response is primarily mediated by the activation of the serotonin (B10506) 2A (5-HT2A) receptor. biomolther.orgnih.gov Tryptamine-based hallucinogens, including analogues of 5-MeO-EPT, are known to induce HTR in mice and rats. biomolther.orgbiomolther.org
Studies on a variety of 5-methoxy-tryptamine analogues have demonstrated their ability to elicit HTR, confirming their action at the 5-HT2A receptor. For instance, 5-MeO-DMT is known to induce robust, dose-dependent head-twitch responses in mice. nih.govbiorxiv.org Other analogues like 5-MeO-DIPT also produce HTR, although the magnitude can be weaker compared to compounds like 5-MeO-DMT. wikipedia.org Research on a series of 4-hydroxy-N,N-dialkyltryptamines, which are structurally related to 5-methoxylated compounds, found that all tested substances induced the HTR, following an inverted-U-shaped dose-response curve. acs.org This suggests a common mechanism of action across these related tryptamines. The potency and efficacy of inducing HTR can vary based on the specific N-alkyl substitutions on the tryptamine core. researchgate.netub.edu For example, studies on norpsilocin (4-HO-NMT) derivatives showed that extending the N-alkyl group could produce psilocin-like activity in the HTR assay. researchgate.net
| Compound | Animal Model | Observed Effect | Primary Receptor Implicated |
|---|---|---|---|
| 5-MeO-DMT | Mice, Rats | Induces robust Head-Twitch Response (HTR) and other behavioral changes. nih.govbiorxiv.org | 5-HT2A, 5-HT1A nih.gov |
| 5-MeO-DIPT | Mice, Rats | Induces a relatively weak Head-Twitch Response. wikipedia.org | 5-HT2A wikipedia.org |
| Psilocin (4-HO-DMT) | Mice | Induces HTR with high potency (ED₅₀ = 0.17 mg/kg). acs.org | 5-HT2A acs.org |
| 4-HO-NET | Mice | Induces psilocin-like HTR activity (ED₅₀ = 1.4 mg/kg). researchgate.net | 5-HT2A researchgate.net |
The drug discrimination paradigm is a behavioral assay used to assess the interoceptive (subjective) effects of psychoactive compounds. nih.gov In these studies, animals, typically rats, are trained to recognize the effects of a specific drug and differentiate it from a saline injection to receive a reward. nih.gov Once trained, the animals can be tested with novel compounds to see if they "generalize" to the training drug, indicating similar subjective effects.
This paradigm has been widely used to study tryptamine analogues. For example, rats trained to discriminate 5-MeO-DMT from saline also generalize to lysergic acid diethylamide (LSD), suggesting they share similar subjective effects. nih.gov These effects can often be blocked by serotonin receptor antagonists, confirming the involvement of the serotonergic system. nih.gov Studies have shown that various substituted tryptamines, including 5-MeO-MiPT and 5-MeO-DET, fully or partially substitute for the discriminative stimulus effects of known hallucinogens like 2,5-dimethoxy-4-methylamphetamine (DOM) and DMT in rats. psychedelicalpha.comfederalregister.gov This indicates that these compounds produce similar hallucinogen-like behavioral effects. psychedelicalpha.comacs.org The potency and degree of substitution can vary depending on the specific chemical structure of the analogue. acs.org
| Test Compound | Training Drug | Animal Model | Result | Reference |
|---|---|---|---|---|
| 5-MeO-DMT | Saline | Rats | Generalized to LSD | nih.gov |
| 5-MeO-MiPT | DOM | Rats | Full generalization | federalregister.gov |
| 5-MeO-DET | DMT | Rats | Full generalization | psychedelicalpha.comfederalregister.gov |
| 4-OH-DiPT | DOM, LSD | Rats | Full generalization | federalregister.gov |
| DiPT | DOM, DMT | Rats | Full substitution | federalregister.gov |
Neurochemical Analysis in Preclinical Animal Brains
To understand the mechanisms underlying the behavioral effects of tryptamines, researchers perform neurochemical analyses in the brains of preclinical animal models. These studies investigate how these compounds affect neurotransmitter systems and interact with specific receptors in vivo.
In vivo microdialysis is a technique that allows for the sampling and measurement of extracellular concentrations of neurotransmitters and their metabolites in specific brain regions of freely moving animals. springermedizin.deacs.org A small probe is implanted in a target brain area, and a physiological solution is slowly perfused through it. Molecules from the extracellular fluid diffuse across the probe's semipermeable membrane and are collected for analysis, often by techniques like high-performance liquid chromatography (HPLC). springermedizin.de
This method has been applied to tryptamine analogues to study their effects on neurochemical release. For instance, microdialysis studies on 5-MeO-DIPT in rats have examined its impact on dopamine (B1211576) (DA), serotonin (5-HT), and glutamate (B1630785) levels. springermedizin.despringermedizin.de Research showed that 5-MeO-DIPT increased the extracellular levels of these neurotransmitters in brain regions like the striatum, nucleus accumbens, and frontal cortex. springermedizin.de Another study involving repeated administration of 5-MeO-DIPT during adolescence found lasting changes in the basal extracellular levels of these neurotransmitters in adulthood, with decreased dopamine and serotonin in the striatum and nucleus accumbens, and increased glutamate in the nucleus accumbens and frontal cortex. springermedizin.de Similarly, studies with triptan-based 5-HT(1B/1D) agonists like zolmitriptan (B1197) and eletriptan (B1671169) have used microdialysis to show a decrease in cortical 5-HT release, demonstrating the utility of this technique in assessing the direct neurochemical effects of serotonergic compounds in the brain. nih.gov
In vivo receptor occupancy studies are used to determine the extent and duration to which a drug binds to its target receptors in the living brain. These studies are critical for correlating receptor engagement with pharmacological effects. This can be achieved using techniques like positron emission tomography (PET) with a radiolabeled ligand that competes with the drug for the receptor site.
For tryptamine analogues, receptor binding profiles are key to understanding their pharmacology. For example, 5-MeO-DMT is known to be a non-selective agonist at both 5-HT1A and 5-HT2A receptors, with a significantly higher affinity for the 5-HT1A subtype. nih.govnih.gov In vivo studies in mice have confirmed that the behavioral and electrophysiological effects of 5-MeO-DMT are mediated by both these receptors. nih.govcsic.es Antagonists for these receptors can prevent or reverse the effects of the compound, confirming target engagement. nih.gov Furthermore, the metabolism of a compound can significantly affect its receptor occupancy and duration of action. Studies using deuterated analogues, such as α,α,β,β-tetradeutero-5-MeO-DMT, which is more resistant to metabolism by monoamine oxidase (MAO), have shown that reduced metabolism leads to prolonged occupation of central serotonin receptors and consequently altered behavioral profiles. nih.govnih.gov While direct in vivo receptor occupancy data for 5-MeO-EPT is scarce, the principles derived from its analogues underscore the importance of both high-affinity receptor binding and metabolic stability in determining the in vivo effects of this class of compounds. nih.gov
Structure Activity Relationship Sar of 5 Methoxy Ept and Analogues
Impact of Indole (B1671886) Ring Substitutions on Pharmacological Activity
The tryptamine (B22526) scaffold is characterized by an indole ring, and substitutions on this ring system profoundly influence pharmacological activity. The position and nature of these substituents can dramatically alter a compound's affinity and efficacy at various serotonin (B10506) receptors.
The defining feature of 5-MeO-EPT is the methoxy (B1213986) (-OCH₃) group at the 5-position of the indole ring. Research indicates that substitution at this position is a critical determinant of serotonergic activity. d-nb.info Generally, the presence of a 5-methoxy or 5-hydroxy group tends to enhance affinity for both 5-HT1A and 5-HT2A receptors compared to unsubstituted tryptamines. biomolther.orgnih.gov Specifically for the 5-HT2A receptor, the presence of an oxygen-containing substituent on the large indole ring has been shown to have a positive influence on binding affinity. biomolther.org Studies comparing 5-hydroxy and 5-methoxy tryptamines have found that while both are potent, the methoxy group can confer different properties, in some cases leading to higher affinity for 5-HT1A receptors. wisc.edu
Substitutions at other positions on the indole ring also have predictable effects. For instance:
2-Position: Adding an alkyl group (e.g., methyl) at the 2-position of the indole ring, as in 2-methyl-5-methoxy-DMT, has been shown to reduce affinity for 5-HT2A receptors. wisc.edu This suggests the 5-HT2A receptor has difficulty accommodating tryptamines with such a substitution. wisc.edu
4-Position: Moving the oxygen-containing group to the 4-position, as seen in psilocin (4-hydroxy-DMT), maintains high 5-HT2A receptor activity but can decrease affinity for the 5-HT1A receptor compared to its 5-substituted isomer. wisc.eduacs.org
Halogenation: The introduction of electron-withdrawing groups like fluoro or bromo at the 5-position can also produce potent compounds. 5-fluoro-DALT, for example, was found to be a more potent inducer of the head-twitch response (HTR) in mice—a proxy for 5-HT2A agonist activity—than 5-methoxy-DALT. nih.gov
The A365 residue in the 5-HT1A receptor is considered important for the high potency of 5-substituted tryptamines, as it can accommodate a variety of chemical groups at this position. nih.gov This highlights the specific structural interactions that make the 5-position a favorable site for modification to enhance affinity.
Role of N-Alkyl Side Chains in Receptor Affinity and Efficacy
The nature of the alkyl groups attached to the terminal nitrogen atom of the ethylamine (B1201723) side chain is another crucial factor in determining a tryptamine's pharmacological profile. The size, bulk, and structure of these N-alkyl substituents modulate receptor affinity and functional activity.
In the case of 5-MeO-EPT, the side chain is asymmetrically substituted with one ethyl and one propyl group. SAR studies on N,N-dialkyltryptamines reveal several key trends:
Bulkiness: In general, less bulky alkyl groups at the nitrogen terminus exert more favorable influences on affinity for the 5-HT2A receptor. nih.gov As the size of the alkyl chains increases from methyl (DMT) to ethyl (DET) and propyl (DPT), there can be a corresponding shift in receptor selectivity and potency.
Symmetry: While many common tryptamines are symmetrically substituted (e.g., N,N-dimethyl, N,N-diethyl), asymmetrical substitution, as seen in 5-MeO-EPT, can also yield potent compounds. 5-MeO-MET (N-methyl-N-ethyl) is a potent 5-HT1A ligand and 5-HT2A agonist. wikipedia.org
Unsaturation: The presence of unsaturated allyl groups, as in 5-MeO-DALT (N,N-diallyl), has been shown to exert strong inhibitory effects on affinity for the 5-HT2A receptor compared to their saturated counterparts. biomolther.org Despite this, 5-MeO-DALT is an active 5-HT2A agonist. wisc.edunih.gov
The molecular size of the amino group substituents significantly influences affinity for the serotonin transporter (SERT), with larger groups generally leading to different interaction profiles. d-nb.info Research mapping the molecular basis of 5-methoxytryptamine (B125070) pharmacology has shown that interactions with specific amino acid residues in the receptor binding pocket, such as F361 and N386 in the 5-HT1A receptor, are key in determining the potencies of compounds with different amine substitutions. nih.gov
| Compound | N-Substituents | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) |
|---|---|---|---|---|
| 5-MeO-DMT | -CH3, -CH3 | 3 | 62.5 | 144 |
| 5-MeO-DPT | -C3H7, -C3H7 | 4.0 | 655 | - |
| 5-MeO-DALT | -CH2CH=CH2, -CH2CH=CH2 | 68 | 201 | 1550 |
Data compiled from multiple sources. nih.govwikipedia.org Note: Lower Ki values indicate higher binding affinity. "-" indicates data not available.
Comparative Analysis with Other Methoxy-Substituted Tryptamines
To fully contextualize the pharmacology of 5-MeO-EPT, it is useful to compare it with other tryptamines bearing a methoxy substitution. These analogues share a core structural feature but differ in their N-alkyl chains or the position of the methoxy group, leading to distinct pharmacological profiles.
5-MeO-DMT: As the N,N-dimethyl analogue, 5-MeO-DMT is one of the most-studied compounds in this class. It is a potent agonist at both 5-HT1A and 5-HT2A receptors, with a notable selectivity for the 5-HT1A subtype. d-nb.infoub.edu The smaller dimethyl groups generally confer higher affinity at these receptors compared to the larger dipropyl or diallyl groups found in other analogues. biomolther.org
5-MeO-MET: The N-methyl-N-ethyl analogue is structurally very similar to 5-MeO-EPT. Early studies found it to be a potent compound, and more recent research confirms it is a potent 5-HT1A receptor ligand and 5-HT2A receptor agonist, with activities of similar potency to 5-MeO-DMT. wikipedia.org
5-MeO-DALT: The N,N-diallyl analogue shows moderate affinity for both 5-HT1A and 5-HT2A receptors. nih.gov Its potency in behavioral assays is influenced by a complex interplay between these two receptors, where 5-HT1A activation appears to buffer the 5-HT2A-mediated effects. nih.gov
5-MeO-DPT: The N,N-dipropyl analogue is a potent 5-HT1A receptor agonist but shows significantly weaker affinity for the 5-HT2 receptor compared to 5-MeO-DMT. wikipedia.org This suggests that increasing the bulk of the N-alkyl groups to propyl substantially reduces affinity at the 5-HT2A site while maintaining high affinity at the 5-HT1A site.
| Compound | 5-HT1A | 5-HT2A | SERT |
|---|---|---|---|
| 5-MeO-DMT | 3 | 62.5 | 4160 |
| 5-MeO-DALT | 68 | 201 | >10,000 |
| 5-MeO-DPT | 4.0 | 655 | - |
Data compiled from multiple sources. nih.govwikipedia.org Note: Lower Ki values indicate higher binding affinity. "-" indicates data not available.
This comparison demonstrates that while the 5-methoxy group provides a foundation for high serotonergic activity, the N-alkyl substituents fine-tune the affinity and selectivity profile. The ethyl-propyl combination in 5-MeO-EPT places it between the diethyl and dipropyl analogues, and its properties would be expected to reflect this intermediate structural position.
Elucidation of Pharmacophore Models for Rational Design
A pharmacophore model is a three-dimensional representation of the essential steric and electronic features that a molecule must possess to interact with a specific biological target. researchgate.net For tryptamine-based 5-HT receptor agonists, the pharmacophore typically consists of several key features:
An Aromatic/Hydrophobic Region: Provided by the indole ring system, which engages in hydrophobic and π-π stacking interactions within the receptor's binding pocket.
A Hydrogen Bond Donor: The indole N-H group is a critical hydrogen bond donor, often interacting with a serine residue in the transmembrane helix 5 of 5-HT receptors.
A Positively Ionizable Group: The terminal nitrogen of the ethylamine side chain is protonated at physiological pH, forming a crucial ionic interaction with a conserved aspartate residue in transmembrane helix 3 of the receptor.
A Hydrophobic Feature/Hydrogen Bond Acceptor: In the case of 5-methoxytryptamines, the oxygen atom of the methoxy group acts as a key hydrogen bond acceptor or interacts with specific residues in the binding pocket, contributing significantly to the compound's affinity and efficacy, particularly at the 5-HT1A receptor. nih.gov
The spatial arrangement of these features is critical. The distance between the center of the aromatic ring and the ionizable nitrogen, for example, is a well-defined parameter in these models. By understanding this pharmacophore, medicinal chemists can rationally design new molecules. For example, one could modify the N-alkyl groups to explore the size limits of the hydrophobic pocket near the terminal amine or alter the substituents on the indole ring to enhance selectivity for one receptor subtype over another. Recent studies using cryogenic electron microscopy (cryo-EM) have provided high-resolution structures of receptors like 5-HT1A bound to 5-methoxytryptamines, offering unprecedented insight into the precise molecular interactions that define the pharmacophore and paving the way for structure-based drug design. nih.govnih.gov
Metabolic Pathways and Biotransformation Research of 5 Methoxy Ept
Identification of Phase I Metabolites (O-demethylation, Hydroxylation, N-dealkylation)
Phase I metabolism of 5-methoxy EPT involves the introduction or exposure of functional groups through oxidation, reduction, or hydrolysis. For 5-methoxy EPT, the primary Phase I metabolic pathways identified through in vitro studies with pooled human liver microsomes are O-demethylation, hydroxylation, and N-dealkylation. nih.govnih.gov
O-demethylation of the 5-methoxy group is a significant metabolic route, leading to the formation of a 5-hydroxy metabolite (5-OH-EPT). nih.gov This is a common pathway for many 5-methoxylated tryptamines. nih.gov
Hydroxylation can occur at various positions on the molecule, including the indole (B1671886) ring. nih.govnih.gov This process introduces a hydroxyl group, increasing the compound's polarity.
N-dealkylation involves the removal of the ethyl or propyl group from the nitrogen atom of the tryptamine (B22526) side chain. nih.govnih.gov This results in the formation of N-de-ethylated and N-depropylated metabolites.
A study utilizing pooled human liver microsomes (pHLM) incubated at 37°C for up to 4 hours characterized the major in vitro metabolites. nih.govnih.gov The analysis was performed using ultra-high performance liquid chromatography–quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS). nih.govnih.gov
| Metabolic Reaction | Resulting Metabolite Type | Supporting Evidence |
| O-demethylation | 5-hydroxy-EPT (5-OH-EPT) | Formation of the 5-OH metabolite is a known major pathway for 5-methoxylated tryptamines. nih.gov |
| Hydroxylation | Hydroxylated EPT metabolites | In vitro studies with human liver microsomes show hydroxylation as a key metabolic step. nih.govnih.gov |
| N-dealkylation | N-de-ethylated and N-depropylated metabolites | N-dealkylation has been identified as a major in vitro metabolic pathway. nih.govnih.gov |
Characterization of Phase II Metabolites (e.g., Glucuronidation, Sulfation)
Following Phase I reactions, the resulting metabolites can undergo Phase II conjugation reactions, which further increase their water solubility and facilitate their excretion from the body. For tryptamine derivatives, common Phase II pathways include glucuronidation and sulfation. researchgate.netresearchgate.net
While specific studies on the Phase II metabolism of 5-methoxy EPT are limited, the metabolism of structurally similar tryptamines provides strong evidence for these pathways. For instance, studies on other 5-methoxy tryptamines have shown that Phase I metabolites, particularly the hydroxylated products, are readily conjugated with glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation). researchgate.netresearchgate.net It is therefore highly probable that the 5-hydroxy metabolite of 5-methoxy EPT undergoes subsequent glucuronidation or sulfation. researchgate.netresearchgate.net
| Conjugation Reaction | Potential Metabolite Type | Basis for Expectation |
| Glucuronidation | 5-OH-EPT-glucuronide | Glucuronidation is a major Phase II pathway for hydroxylated tryptamines. researchgate.netresearchgate.net |
| Sulfation | 5-OH-EPT-sulfate | Sulfation is another common Phase II pathway for hydroxylated indole compounds. researchgate.netresearchgate.net |
Enzymatic Systems Involved in 5-methoxy EPT Biotransformation (e.g., Cytochrome P450 isoforms, MAO)
The biotransformation of 5-methoxy EPT is primarily mediated by specific enzyme systems within the liver and other tissues. The Cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the Phase I metabolism of many drugs and xenobiotics, including tryptamines. nih.govtandfonline.comdrugbank.com
Monoamine oxidase (MAO), particularly MAO-A, is another critical enzyme in the metabolism of tryptamines, responsible for oxidative deamination of the ethylamino side chain. drugbank.comnih.gov However, the N,N-disubstitution in 5-methoxy EPT might influence its susceptibility to MAO-mediated metabolism.
| Enzyme System | Metabolic Reaction Catalyzed | Supporting Evidence from Similar Compounds |
| Cytochrome P450 2D6 (CYP2D6) | O-demethylation | Key enzyme in the O-demethylation of other 5-methoxytryptamines. nih.govdrugbank.comnih.gov |
| Other CYP Isoforms (e.g., CYP1A2, CYP2C19, CYP3A4) | Hydroxylation, N-dealkylation | Involved in the metabolism of other tryptamine derivatives. researchgate.netresearchgate.net |
| Monoamine Oxidase (MAO) | Oxidative deamination | Primary enzyme for the degradation of many endogenous and exogenous tryptamines. drugbank.comnih.gov |
Metabolic Stability Profiling in In Vitro and Ex Vivo Systems
Metabolic stability assays are essential in early drug discovery to predict the in vivo clearance of a compound. wuxiapptec.com These studies typically involve incubating the compound with liver microsomes, hepatocytes, or other biological matrices and measuring the rate of its disappearance over time. wuxiapptec.comacs.org
For 5-methoxy EPT, in vitro studies using pooled human liver microsomes have been conducted to characterize its metabolites. nih.govnih.gov These experiments, incubating the compound for up to 4 hours, indicate that 5-methoxy EPT is metabolized by the liver enzymes. nih.govnih.gov While specific quantitative data on the half-life or intrinsic clearance of 5-methoxy EPT is not detailed in the provided context, the identification of multiple metabolites suggests that the compound undergoes significant biotransformation. nih.govnih.gov The stability of a compound is inversely related to its rate of metabolism; a compound that is rapidly metabolized will have low metabolic stability. The research indicates that 5-methoxy EPT is metabolized, but the specific rate and therefore its stability profile requires further quantitative analysis. nih.govnih.gov
| System | Observation | Implication |
| Pooled Human Liver Microsomes (pHLM) | Formation of O-demethylated, hydroxylated, and N-dealkylated metabolites over a 4-hour incubation. nih.govnih.gov | 5-methoxy EPT is a substrate for hepatic enzymes and undergoes Phase I metabolism. The extent of metabolism suggests a certain level of metabolic instability. |
Advanced Analytical and Bioanalytical Methodologies in 5 Methoxy Ept Research
High-Resolution Mass Spectrometry Techniques (e.g., LC-HRMS/MS, UHPLC-QTOF-MS)
High-resolution mass spectrometry (HRMS) is a cornerstone in the analysis of novel psychoactive substances like 5-methoxy EPT, offering precise mass measurements that facilitate unambiguous identification. The exact mass of the 5-methoxy EPT free base (C₁₆H₂₄N₂O) is 260.188863393 Da. nih.gov This level of precision allows analysts to determine the elemental composition of the parent molecule and its metabolites, a critical step in distinguishing it from other compounds with similar nominal masses.
Techniques such as Liquid Chromatography combined with High-Resolution Tandem Mass Spectrometry (LC-HRMS/MS) and Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) are frequently utilized. researchgate.netfhnw.ch These methods provide not only the accurate mass of the precursor ion but also high-resolution fragmentation data (MS/MS), which is essential for structural elucidation.
One innovative approach involves Direct Analysis in Real Time (DART) coupled with HRMS. squarespace.com A study demonstrated the use of fused neutral loss spectra from DART-HRMS to classify tryptamines into groups based on shared structural features and fragmentation pathways. squarespace.com In this system, 5-methoxy EPT belongs to a group of tryptamines possessing a methoxy (B1213986) moiety on the benzene (B151609) ring and an ethylamine (B1201723) substituent at position 3 of the indole (B1671886) ring. squarespace.com The fragmentation of this group yields characteristic neutral losses that serve as markers for identification. squarespace.com
Table 1: Key Mass Spectrometry Data for 5-methoxy EPT
| Parameter | Value | Source |
|---|---|---|
| Compound Name | 5-methoxy-N-ethyl-N-propyltryptamine | policija.si |
| Molecular Formula | C₁₆H₂₄N₂O | nih.govpolicija.si |
| Exact Mass | 260.188863393 Da | nih.gov |
| Common Adduct (H+) | 261.19614 Da (M+H)⁺ | N/A |
| Key MS/MS Fragments (m/z) | 100, 58, 101 | policija.si |
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile compounds like tryptamine (B22526) derivatives. maps.org Due to their properties, these compounds can often be analyzed without derivatization. maps.org For 5-methoxy EPT and other new psychoactive substances, GC-MS is invaluable for both initial identification in seized materials and for studying their metabolic fate. maps.orgfrontiersin.org Spectral libraries, such as the Cayman Spectral Library which contains data for 5-methoxy EPT, are crucial resources for identifying unknown substances by comparing their electron ionization (EI) mass spectra with those of known reference standards. frontiersin.org
A 2024 study by Bergh et al. investigated the in vitro metabolism of 5-methoxy EPT using human liver microsomes to identify key metabolite markers. fhnw.chresearchgate.netcaymanchem.com This research is vital for forensic toxicology, as parent compounds are often rapidly metabolized and may not be detectable in biological samples. The study found that 5-methoxy EPT was primarily metabolized through O-demethylation, hydroxylation, and N-dealkylation. researchgate.net The identification of these specific metabolic pathways allows for the development of targeted analytical methods to detect intake of the substance. fhnw.chresearchgate.net
Table 2: In Vitro Metabolites of 5-methoxy EPT Identified via HRMS
| Metabolic Reaction | Description | Reference |
|---|---|---|
| O-demethylation | Removal of the methyl group from the 5-methoxy position, resulting in a 5-hydroxy metabolite. | researchgate.net |
| Hydroxylation | Addition of a hydroxyl group to the molecule, likely on the indole ring or alkyl chains. | researchgate.net |
| N-dealkylation | Removal of the ethyl or propyl group from the tertiary amine. | researchgate.net |
Spectroscopic Methods (e.g., NMR, IR) for Structural Elucidation in Research
While mass spectrometry is powerful for identification and quantification, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the definitive structural elucidation of new chemical entities. nih.gov When a new psychoactive substance is synthesized or isolated, these techniques provide detailed information about the molecule's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are the gold standard for determining the precise chemical structure of a compound. tandfonline.commdpi.com Public databases and chemical information sources indicate that ¹³C NMR data for 5-methoxy EPT are available. nih.gov For novel metabolites, isolation followed by NMR analysis would be required for unambiguous structure confirmation. fhnw.ch
Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy, particularly with an Attenuated Total Reflectance (ATR) accessory, is a rapid and non-destructive technique used for identifying functional groups within a molecule. nih.gov An entry in the RESPONSE project database confirms that the hydrochloride salt of 5-methoxy EPT has been analyzed by FTIR-ATR, with its structure confirmed by mass spectrometry fragmentation patterns.
The combined use of these spectroscopic methods provides a comprehensive characterization of the molecule, which is essential for creating certified analytical reference materials. nih.gov
Development and Validation of Quantitative Assays for Research Samples
The ability to accurately quantify 5-methoxy EPT in research samples, such as those from in vitro metabolism studies, requires the development and validation of robust analytical assays. The availability of a certified analytical reference material for 5-methoxy EPT (hydrochloride), manufactured under ISO/IEC 17025 and ISO 17034 standards, is a fundamental prerequisite for this process. caymanchem.com
The development of a quantitative assay, typically using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, involves several key steps:
Method Optimization: This includes selecting an appropriate chromatographic column and mobile phases for good peak shape and separation, as well as optimizing MS parameters (e.g., precursor and product ion selection, collision energy, cone voltage) to maximize sensitivity and specificity. fhnw.chnih.gov
Method Validation: A thorough validation is performed to ensure the assay is reliable, reproducible, and fit for purpose. Standard validation parameters, as demonstrated in assays for other psychoactive substances, include:
Selectivity: Ensuring no interference from endogenous matrix components.
Linearity and Range: Establishing the concentration range over which the assay is accurate.
Accuracy and Precision: Determining how close measured values are to the true value and the degree of scatter between measurements.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Defining the lowest concentration that can be reliably detected and quantified.
Matrix Effects: Assessing the impact of the biological matrix on ionization efficiency.
Stability: Evaluating the stability of the analyte in the matrix under different storage conditions. nih.gov
While a specific, fully validated quantitative method for 5-methoxy EPT is not detailed in the currently available literature, the methodologies are well-established within the field of analytical toxicology. nih.govjefferson.edu
Computational Chemistry and Molecular Modeling of 5 Methoxy Ept
Molecular Docking Simulations with Receptor Targets
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial for understanding the binding mode of tryptamines like 5-methoxy EPT and for predicting their affinity for various receptor targets, most notably serotonin (B10506) receptors such as the 5-HT2A receptor.
Docking simulations for the closely related compound 5-MeO-DMT into the active site of the 5-HT2A receptor have provided detailed insights into key molecular interactions. These studies reveal that the binding is stabilized by a combination of hydrogen bonds and pi-pi stacking interactions. For instance, the oxygen atom of the methoxy (B1213986) group on the indole (B1671886) ring can form a hydrogen bond with the backbone of specific amino acid residues, such as Asn343. nanobioletters.com Furthermore, the indole ring system itself engages in pi-pi stacking interactions with aromatic residues like Phe340 within the binding pocket. nanobioletters.com
| Ligand Analog | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Types |
|---|---|---|---|
| 5-MeO-DMT | -8.01 | Asn343, Phe340 | Hydrogen Bond, Pi-Pi Stacking |
Molecular Dynamics Simulations to Investigate Ligand-Receptor Complexes
Another important parameter, the Root Mean Square Fluctuation (RMSF), reveals the flexibility of different parts of the protein. In simulations of tryptamine-receptor complexes, certain regions, particularly loop regions between transmembrane helices, may show higher RMSF values, indicating greater flexibility which can be important for receptor activation. herbmedpharmacol.com These computational findings suggest that the complex formed by 5-methoxy EPT and its target receptor would likely exhibit similar dynamic stability.
| Parameter | Value Range | Indication |
|---|---|---|
| Protein Cα RMSD | 3.0 - 5.3 Å | Stable receptor conformation |
| Ligand RMSD | 3.8 - 5.1 Å | Stable ligand binding pose |
| Residue RMSF | Up to 8.0 Å (in flexible loops) | Highlights flexible regions of the receptor |
Quantitative Structure-Activity Relationship (QSAR) Studies for Tryptamine (B22526) Analogues
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. nih.govfrontiersin.org These models are essential for understanding how specific structural modifications to the tryptamine scaffold, such as those in 5-methoxy EPT, affect their affinity and efficacy at various receptors. QSAR models are built by analyzing a series of related compounds and using physicochemical descriptors to predict their activity.
For tryptamine analogues, QSAR studies have successfully identified key molecular properties that govern their binding affinity. shulginresearch.net These properties are typically categorized into:
Steric descriptors: Such as Molar Refractivity (CMR), which relates to the volume of the molecule.
Electronic descriptors: Such as the Hammett substituent parameter (σp), which describes the electron-donating or electron-withdrawing nature of a substituent.
Hydrophobic descriptors: Such as the partition coefficient (π), which measures the lipophilicity of a substituent.
Studies on a series of 5-substituted-N,N-diallyltryptamines found significant correlations between these descriptors and binding affinity at several serotonin receptors. For example, binding affinity at 5-HT1A receptors was positively correlated with the steric volume (CMR), suggesting that larger substituents at the 5-position can enhance binding. shulginresearch.net Conversely, at other receptors like the α2A-adrenergic receptor, affinity was correlated with the electronic parameter σp. shulginresearch.net These relationships help in the rational design of new analogues with desired selectivity and potency. The N-ethyl and N-propyl groups of 5-methoxy EPT would be key variables in such a QSAR model, influencing both steric and hydrophobic properties.
| Receptor Target | Physicochemical Descriptor | Correlation with Binding Affinity |
|---|---|---|
| 5-HT1A | Steric (CMR) | Positive |
| 5-HT1D | Steric (CMR) | Positive |
| α2A-Adrenergic | Electronic (σp) | Positive (higher affinity with larger σp) |
| Histamine H1 | Electronic (σp) | Positive (higher affinity with larger σp) |
Pharmacophore Mapping and Virtual Screening for Novel Scaffolds
Pharmacophore mapping is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a specific receptor and elicit a biological response. A pharmacophore model does not represent a real molecule but is an abstract concept that describes the key interaction points, such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and ionizable groups. mdpi.com
For serotonin receptor agonists, a typical pharmacophore model includes several key features derived from the structure of known active ligands like serotonin and 5-MeO-DMT. These features generally consist of:
An aromatic ring system (representing the indole nucleus).
A hydrogen bond acceptor (often the 5-methoxy group).
A hydrophobic group.
A positive ionizable site (the terminal amine).
The spatial relationship and distances between these features are critical. For instance, a model for IP3R inhibitors, which shares some structural requirements with GPCR ligands, identified two hydrogen-bond acceptors at distances of 2.62 Å and 4.79 Å and two hydrogen-bond donors at 5.56 Å and 7.68 Å from a central hydrophobic group. nih.gov Another model identified a minimum interfeature distance of 2.97 Å as being important. rsc.org
Once a validated pharmacophore model is developed, it can be used as a 3D query to perform virtual screening of large chemical databases. mdpi.com This process rapidly filters vast libraries to identify novel molecules, or "scaffolds," that match the pharmacophore and are therefore potential candidates for binding to the target receptor. This approach is instrumental in discovering new compounds with potentially unique pharmacological profiles that are structurally distinct from known tryptamines.
| Pharmacophoric Feature | Corresponding Chemical Group in 5-methoxy EPT | Example Interfeature Distance (Å) |
|---|---|---|
| Aromatic Ring | Indole nucleus | - |
| Hydrogen Bond Acceptor | 5-methoxy group oxygen | ~2.6 - 4.8 from a hydrophobic center |
| Hydrophobic Group | Ethyl/Propyl chains, Indole ring | - |
| Positive Ionizable Site | Terminal tertiary amine | > 5.0 from aromatic center |
Future Directions and Unaddressed Research Inquiries for 5 Methoxy Ept
Identification of Novel Molecular Targets Beyond Serotonergic Systems
While the primary hypothesis for the action of many tryptamines involves the serotonin (B10506) receptor system, particularly the 5-HT2A receptor, a comprehensive investigation into the molecular targets of 5-methoxy EPT is imperative. nih.govblossomanalysis.comexamine.comacs.org The exploration of non-serotonergic pathways could reveal unexpected mechanisms of action and open new avenues for therapeutic development.
Future research should focus on a broad panel of G-protein coupled receptors (GPCRs), ion channels, and transporters. Of particular interest are receptors that have been implicated in the actions of other tryptamines. For instance, the Sigma-1 receptor has been identified as a target for N,N-dimethyltryptamine (DMT) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), mediating immunomodulatory and anti-inflammatory effects. plos.orgresearchgate.netnih.gov Investigating the affinity and functional activity of 5-methoxy EPT at the Sigma-1 receptor is a logical and compelling next step.
A systematic screening of 5-methoxy EPT against a diverse array of molecular targets will be crucial in building a complete picture of its pharmacology.
Development of Advanced In Vitro and In Vivo Research Tools
To dissect the cellular and systemic effects of 5-methoxy EPT, the development and application of sophisticated research models are essential. Traditional 2D cell cultures often fail to replicate the complex microenvironment of the brain, limiting their translational relevance. azolifesciences.com
Advanced In Vitro Models: The advent of brain organoid technology offers an unprecedented opportunity to study the effects of psychoactive compounds in a human-relevant, three-dimensional context. researchgate.netnih.govnih.govstemcell.comsciltp.com These self-organizing structures, derived from human pluripotent stem cells, can recapitulate key aspects of brain development and organization, providing a powerful platform to investigate the effects of 5-methoxy EPT on neuronal differentiation, synaptogenesis, and network activity. researchgate.netnih.gov
| In Vitro Model | Description | Potential Application for 5-methoxy EPT Research |
| Brain Organoids | 3D self-organizing cultures derived from pluripotent stem cells that mimic early brain development. researchgate.netnih.govnih.govstemcell.comsciltp.com | Studying effects on neurogenesis, neuronal migration, and neural network formation. |
| Co-culture Systems | In vitro models containing multiple cell types, such as neurons and glial cells. | Investigating the impact on neuron-glia interactions and inflammatory responses. |
| Organ-on-a-Chip | Microfluidic devices that simulate the physiology of human organs. researchgate.net | Modeling the blood-brain barrier and studying compound transport and metabolism. |
Advanced In Vivo Models: To understand the effects of 5-methoxy EPT on the living brain, advanced in vivo imaging techniques are indispensable. Techniques such as functional magnetic resonance imaging (fMRI) and positron emission tomography (PET) can be employed in animal models to map the neural circuits modulated by the compound and to assess its impact on receptor occupancy and neurotransmitter dynamics. nih.govblossomanalysis.comexamine.com Furthermore, long-term kinetic studies in animal models can provide crucial information about the distribution, metabolism, and excretion of the compound. snmjournals.org
Integration of Systems Biology and Multi-Omics Approaches in Tryptamine (B22526) Research
To move beyond a single-target-focused understanding of 5-methoxy EPT, the integration of systems biology and multi-omics approaches is paramount. nih.govnih.gov These methodologies allow for a holistic view of the biological changes induced by a compound, from the genetic level to the metabolic output.
A multi-omics study of 5-methoxy EPT could involve the simultaneous analysis of:
Genomics: To identify any genetic variations that may influence an individual's response to the compound. azolifesciences.com
Transcriptomics: To measure changes in gene expression in response to 5-methoxy EPT administration.
Proteomics: To quantify alterations in protein levels and post-translational modifications.
Metabolomics: To analyze the impact on cellular metabolism and identify key metabolic pathways affected by the compound.
By integrating these datasets, researchers can construct comprehensive network models of 5-methoxy EPT's mechanism of action, identify novel biomarkers of response, and generate new hypotheses for its potential therapeutic applications. researchgate.netnih.gov
| Omics Approach | Data Generated | Potential Insights for 5-methoxy EPT |
| Genomics | DNA sequence variations. azolifesciences.com | Identification of genetic predispositions to specific responses or side effects. |
| Transcriptomics | Changes in gene expression (RNA levels). | Understanding the cellular pathways and biological processes modulated by the compound. |
| Proteomics | Alterations in protein abundance and modifications. | Elucidating the downstream effects on cellular machinery and signaling cascades. |
| Metabolomics | Fluctuations in endogenous small molecules. | Revealing the impact on cellular metabolism and energy production. |
Methodological Advancements in High-Throughput Screening for Tryptamine Derivatives
The discovery of novel tryptamine derivatives with improved therapeutic profiles requires efficient screening methodologies. High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds against specific biological targets. nih.govnih.govbmglabtech.comucsf.edu
Future research should focus on developing and validating robust HTS assays for targets of interest in tryptamine research, including various serotonin receptor subtypes and newly identified non-serotonergic targets. nih.govsbdrugdiscovery.com These assays can be cell-based, measuring functional responses such as intracellular calcium mobilization or cyclic AMP production, or biochemical, assessing direct binding of compounds to their targets. bmglabtech.com
The use of automated liquid handling systems, robotic plate handlers, and sensitive detection technologies can significantly accelerate the screening process. nih.govbmglabtech.com The data generated from HTS campaigns can then be used to build structure-activity relationships (SAR) and guide the rational design of new tryptamine derivatives with optimized potency, selectivity, and pharmacokinetic properties.
| Screening Method | Principle | Application in Tryptamine Research |
| Radioligand Binding Assays | Measures the ability of a compound to displace a radiolabeled ligand from its receptor. nih.gov | Determining the binding affinity of 5-methoxy EPT and its analogs to various receptors. |
| Functional Cell-Based Assays | Quantifies the cellular response to receptor activation (e.g., calcium flux, cAMP production). | Assessing the efficacy and potency of tryptamine derivatives as agonists or antagonists. |
| High-Content Screening | Utilizes automated microscopy and image analysis to assess multiple cellular parameters simultaneously. | Investigating the effects of compounds on neuronal morphology, synaptogenesis, and other complex cellular phenotypes. |
By embracing these future directions and unaddressed research inquiries, the scientific community can begin to illuminate the pharmacological landscape of 5-methoxy EPT, paving the way for a deeper understanding of its properties and a scientifically grounded assessment of its potential.
Q & A
Q. How can researchers address discrepancies in reported pharmacological effects across studies?
- Methodological Answer :
- Conduct meta-analyses to identify confounding variables (e.g., species differences, administration routes).
- Publish raw datasets and detailed protocols in open-access repositories for independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
